PfCCT Co-Crystal Enantioselective Binding
The (R)-enantiomer of 3-aminopyrrolidin-2-one, but not the racemic mixture or (S)-enantiomer, has been successfully co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT). The PDB entry 7Q2L (released 2021) explicitly contains the ligand 8QR identified as '(3R)-3-aminopyrrolidin-2-one' bound in the enzyme active site [1]. This structural evidence demonstrates that the (R)-configuration is recognized and accommodated by the target binding pocket, whereas no equivalent co-crystal structures exist for the (S)-enantiomer or racemate with this target. The PfCCT enzyme is a validated antimalarial drug target involved in phospholipid biosynthesis essential for parasite survival [2].
| Evidence Dimension | Co-crystallization with PfCCT target (PDB entry availability) |
|---|---|
| Target Compound Data | Present: PDB 7Q2L contains (3R)-3-aminopyrrolidin-2-one (ligand ID 8QR) co-crystallized with PfCCT catalytic domain, resolution data available |
| Comparator Or Baseline | (S)-enantiomer (CAS 4128-00-1): No PDB entry; Racemate (CAS 2483-65-0): No PDB entry with PfCCT |
| Quantified Difference | Qualitative binary outcome: (R)-enantiomer yields stable co-crystal; (S)-enantiomer and racemate show no evidence of co-crystallization with this target |
| Conditions | X-ray crystallography; C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase; ligand present as hydrochloride salt |
Why This Matters
Co-crystallization with a validated drug target provides direct structural validation of the (R)-enantiomer's suitability for fragment-based drug discovery and structure-guided optimization programs targeting PfCCT.
- [1] PDB 7Q2L. Crystal structure of the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 3-Aminopyrrolidin-2-one hydrochloride. Released 2021. Ligand ID: 8QR. View Source
- [2] PDBe. Entry 7Q2L: PfCCT catalytic domain with 3-Aminopyrrolidin-2-one hydrochloride. Biochemical function: choline-phosphate cytidylyltransferase activity. View Source
